molecular formula C15H11N3O B13680840 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13680840
M. Wt: 249.27 g/mol
InChI Key: PWYORZZANSKSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a high-purity chemical compound built on the imidazo[1,2-a]pyridine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry and valued for its versatile optical properties . This scaffold is present in several marketed drugs and is a priority structure in drug discovery due to its significant biological activities . The imidazo[1,2-a]pyridine core is also investigated in material science for its excellent emissive properties and nonlinear optical responses, including two-photon absorption, making it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes . In biomedical research, this compound is of particular interest for developing inhibitors of kinase targets such as FLT3 and c-Met . Mutations in FLT3 are detected in approximately 30% of acute myeloid leukemia (AML) cases, and the imidazo[1,2-a]pyridine scaffold has been identified in promising inhibitors that are potent against FLT3 internal tandem duplication (ITD) mutations and associated drug-resistant secondary mutants (e.g., D835Y and F691L) . Similarly, research into c-Met inhibition, a receptor tyrosine kinase target for cancer therapy, has successfully utilized imidazo[1,2-a]pyridine derivatives, demonstrating the scaffold's ability to form key hydrogen bonds within the kinase domain and maintain potent inhibitory activity . The structural features of this compound, including the methoxy group and benzonitrile moiety, are amenable to further chemical exploration, supporting its use as a versatile intermediate or core structure in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c1-19-14-6-3-7-18-10-13(17-15(14)18)12-5-2-4-11(8-12)9-16/h2-8,10H,1H3

InChI Key

PWYORZZANSKSJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

General Synthetic Strategies

The synthesis of this compound typically follows the construction of the imidazo[1,2-a]pyridine core via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or related precursors. The benzonitrile group is introduced either through the use of substituted benzaldehydes or by coupling reactions after core formation.

Condensation of 2-Aminopyridine with α-Bromoketones

A well-established route involves the condensation of 2-aminopyridine derivatives with α-bromoketones under mild conditions, often in ethanol or other suitable solvents. This method can be enhanced by microwave irradiation to achieve solvent- and catalyst-free conditions, resulting in good to excellent yields.

  • Example Reaction Conditions:
    • Reactants: 2-aminopyridine derivative (substituted with methoxy at position 8), α-bromoketone bearing a benzonitrile substituent.
    • Solvent: Ethanol or ethanol/water mixture.
    • Temperature: Room temperature to reflux.
    • Time: Several hours, or minutes under microwave irradiation.
    • Yield: Typically high (60–85%).

This approach allows the formation of the fused imidazo[1,2-a]pyridine ring with the benzonitrile moiety at position 2 directly incorporated.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have been employed to synthesize imidazo[1,2-a]pyridines with various substituents, including benzonitrile groups. These one-pot reactions involve:

  • 2-aminopyridine,
  • Aldehydes (e.g., 3-cyanobenzaldehyde),
  • Isonitriles.

The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the target compound efficiently.

  • Typical Conditions:
    • Solvent: Dichloromethane or acetonitrile.
    • Temperature: Room temperature to 60 °C.
    • Reaction time: 1–24 hours.
    • Yields: Moderate to good (60–78%).

The MCR approach offers atom economy and operational simplicity, making it attractive for synthesizing diverse derivatives.

Cross-Coupling and Functional Group Transformations

Post-synthesis functionalization of the imidazo[1,2-a]pyridine core can be achieved by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the benzonitrile moiety or to modify substituents such as methoxy groups.

  • Typical Catalysts and Conditions:
    • Catalyst: Pd2(dba)3, Xantphos ligand.
    • Base: t-BuONa.
    • Solvent: Toluene.
    • Temperature: 110 °C.
    • Time: 12 hours.
    • Purification: Preparative HPLC or column chromatography.

This method allows precise installation of functional groups and fine-tuning of the molecule's properties.

Specific Preparation Example for this compound

Step Reagents & Conditions Description Yield (%) Notes
1 8-Methoxy-2-aminopyridine + 2-bromo-3-cyanobenzyl ketone, EtOH, reflux, 4-6 h Condensation to form imidazo[1,2-a]pyridine core with benzonitrile substituent 70–80 Microwave irradiation can reduce time
2 Purification by recrystallization or column chromatography Isolation of pure compound Ethanol or ethyl acetate solvents used
3 Optional Pd-catalyzed cross-coupling for further substitution Functional group modification if needed 60–75 Requires inert atmosphere (N2)

This sequence is adapted from literature procedures for related compounds with methyl substituents replaced by methoxy groups.

Reaction Mechanisms and Analytical Data

Reaction Mechanisms

  • Condensation Mechanism: The amino group of 8-methoxy-2-aminopyridine attacks the electrophilic carbonyl carbon of the α-bromoketone, followed by intramolecular cyclization and elimination of HBr to form the imidazo ring.
  • Multicomponent Reaction: The aldehyde reacts with the amine to form an imine intermediate, which then undergoes nucleophilic addition by the isonitrile, followed by cyclization to yield the imidazo[1,2-a]pyridine framework.

Characterization Techniques

Technique Key Observations for this compound
¹H NMR Signals for methoxy group at δ ~3.7–4.0 ppm; aromatic protons between δ 6.5–8.5 ppm
¹³C NMR Nitrile carbon at δ ~140–145 ppm; methoxy carbon at δ ~55–60 ppm
IR Spectroscopy Strong C≡N stretch at ~2220 cm⁻¹; aromatic C–H stretches; C–O stretch for methoxy at ~1250 cm⁻¹
Mass Spectrometry (HRMS) Molecular ion peak consistent with molecular formula; fragmentation patterns confirm structure

These data confirm the successful synthesis and purity of the compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Condensation of 2-aminopyridine with α-bromoketones Straightforward, well-established, good yields Requires halogenated ketones, possible side reactions 70–85 High, with optimization
Multicomponent Reactions (Groebke-Blackburn-Bienaymé) One-pot, atom economical, mild conditions Longer reaction times, moderate yields 60–78 Moderate, suitable for diversity-oriented synthesis
Pd-Catalyzed Cross-Coupling High selectivity, versatile functionalization Requires expensive catalysts, inert atmosphere 60–75 High, industrially feasible

Summary and Outlook

The preparation of this compound is primarily achieved through the condensation of appropriately substituted 2-aminopyridines with α-bromoketones or via multicomponent reactions incorporating benzonitrile precursors. The choice of method depends on the desired scale, functional group tolerance, and synthetic complexity.

Microwave-assisted syntheses and palladium-catalyzed cross-coupling reactions provide efficient routes with good yields and potential for industrial scale-up. Characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the synthesized compound.

Future research may focus on optimizing reaction conditions for higher yields and greener protocols, as well as exploring novel catalytic systems to expand the diversity of functionalized imidazo[1,2-a]pyridines.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile and analogous compounds:

Compound Name Imidazopyridine Substituent (Position) Attached Group (Position) Molecular Formula Molecular Weight (g/mol) Key Reference(s)
This compound (Target) 8-OCH₃ 3-C₆H₄-CN C₁₆H₁₁N₃O 261.28
3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile (24) None 3-C₆H₄-CN C₁₄H₉N₃ 219.25
4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (4r) 3-(Morpholino(p-tolyl)methyl) 4-C₆H₄-CN C₂₆H₂₄N₄O 424.50
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 8-CH₃ 2-C₆H₄-NO₂ C₁₄H₁₁N₃O₂ 253.26
2-[8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile 8-OBz, 2-CH₃ 3-CH₂-CN C₁₇H₁₅N₃O 289.32
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline 8-CH₃ 3-C₆H₄-NH₂ C₁₄H₁₃N₃ 223.27

Key Observations:

  • The benzonitrile group at the 3-position is shared with compounds like 24 and 4r , suggesting a role in π-stacking interactions in biological targets .
  • Substitution at the 2-position (e.g., morpholino in 4r) introduces steric bulk, which may affect binding affinity .

Pharmacological Potential (Limited Data)

While direct biological data for the target compound is scarce, insights can be drawn from analogues:

  • Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., CN, NO₂) show antileishmanial and kinase inhibitory activity .
  • The 8-methoxy group may enhance metabolic stability compared to 8-CH₃ or 8-H analogues .

Biological Activity

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11N3O
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 1552497-26-3
  • Density : 1.20 ± 0.1 g/cm³ (predicted)
  • pKa : 5.42 ± 0.50 (predicted) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth and proliferation.

The compound appears to interact with DNA and various enzymes, potentially disrupting cancer cell metabolism and signaling. This interaction is crucial for understanding its therapeutic potential in oncology.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it may inhibit bacterial growth through mechanisms that are still being elucidated.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of the immune response.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

Compound NameStructural FeaturesBiological Activity
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileMethyl group instead of methoxyModerate anticancer activity
4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrileDifferent position of methoxy groupSignificant antimicrobial activity
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileMethyl substitutionLow cytotoxicity but potential for modification

This table illustrates how slight variations in structure can lead to differences in biological activity, emphasizing the importance of structural optimization in drug development.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile and its analogs?

  • Answer : The compound can be synthesized via one-pot multicomponent reactions using imidazo[1,2-a]pyridine precursors and functionalized aldehydes or nitriles. For example, ultrasound-assisted iodination mediated by tert-butyl hydroperoxide enables regioselective functionalization of the imidazo[1,2-a]pyridine core . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing aryl/heteroaryl groups at specific positions . Purification typically involves column chromatography, with yields ranging from 52–78% depending on substituents and reaction optimization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., methoxy group at position 8) .
  • HRMS : For precise molecular weight validation and isotopic pattern analysis .
  • FT-IR : To identify nitrile (C≡N, ~2220 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
  • X-ray crystallography (if available): To resolve spatial arrangements of the planar imidazo[1,2-a]pyridine and benzonitrile moieties .

Q. How does the methoxy substituent at position 8 influence the compound’s physicochemical properties?

  • Answer : The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates electronic effects on the imidazo[1,2-a]pyridine core, as evidenced by downfield shifts in ¹H NMR spectra . It also sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the benzonitrile moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between analogs with different substituents?

  • Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:
  • Chloro vs. Methoxy Substituents : Chloro groups at position 6 (e.g., 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile) enhance kinase inhibition (e.g., c-KIT) due to increased electrophilicity, whereas methoxy groups at position 8 improve metabolic stability .
  • Benzonitrile Position : 3-substituted benzonitrile derivatives show stronger DNA intercalation than 4-substituted analogs, as confirmed by molecular docking .
  • Data Reconciliation : Use orthogonal assays (e.g., biochemical kinase inhibition vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects .

Q. How can regioselectivity challenges during C–H functionalization be addressed?

  • Answer :
  • Catalytic Systems : Y(OTf)³-mediated aza-Friedel–Crafts reactions achieve C3-alkylation of imidazo[1,2-a]pyridines with >75% regioselectivity .
  • Directing Groups : Temporary directing groups (e.g., pyridyl) can steer functionalization to less-reactive positions .
  • Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What computational tools are effective for designing analogs with improved pharmacokinetic profiles?

  • Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets like c-KIT or DNA .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to optimize bioavailability .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .

Methodological Challenges and Solutions

Q. What are the limitations of one-pot synthesis for complex derivatives, and how can they be mitigated?

  • Answer :
  • Limitations : Competing side reactions (e.g., over-alkylation) and low yields for sterically hindered products .
  • Solutions :
  • Use flow chemistry to control reaction time and temperature .
  • Introduce scavenger resins to remove excess reagents in situ .

Q. How can researchers validate target engagement in cellular models for this compound?

  • Answer :
  • Chemical Proteomics : Use biotinylated probes to pull down binding proteins from lysates .
  • CRISPR-Cas9 Knockout Models : Confirm loss of activity in cells lacking the putative target (e.g., c-KIT) .
  • Fluorescence Polarization Assays : Quantify direct binding to fluorescently labeled DNA or kinases .

Key Research Gaps

  • In Vivo Efficacy : Limited data on pharmacokinetics and toxicity in animal models.
  • Target Diversity : Unexplored interactions with non-kinase targets (e.g., GPCRs).
  • Synthetic Scalability : Need for greener solvents and catalysts to improve atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.